

Methyl 4-fluoro-3-formylbenzoate starting material

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Compound of Interest

Compound Name: Methyl 4-fluoro-3-formylbenzoate

Cat. No.: B1424290

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An In-Depth Technical Guide to **Methyl 4-fluoro-3-formylbenzoate**: A Keystone Building Block in Modern Medicinal Chemistry

Abstract

Methyl 4-fluoro-3-formylbenzoate (CAS No. 1093865-65-6) is a trifunctional aromatic compound that has emerged as a critical building block in the synthesis of complex pharmaceutical agents.^[1] Its unique molecular architecture, featuring a methyl ester, a formyl (aldehyde) group, and a fluorine atom strategically positioned on the benzene ring, offers a versatile platform for constructing diverse molecular scaffolds. The presence of the fluorine atom is particularly significant, as it can enhance crucial drug-like properties such as metabolic stability and target binding affinity.^[1] This guide provides an in-depth analysis of its synthesis, physicochemical properties, characteristic reactivity, and applications, with a focus on its role in the development of therapeutics for neurological disorders, inflammatory conditions, and oncology.

Introduction: Strategic Importance in Drug Discovery

The design of novel therapeutic agents often relies on the availability of versatile chemical intermediates that allow for systematic structural modification. **Methyl 4-fluoro-3-formylbenzoate** serves this role exceptionally well. The molecule incorporates three distinct functional groups, each offering a handle for specific chemical transformations:

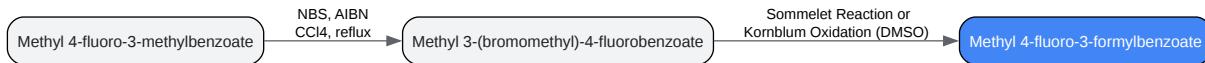
- The Formyl Group (-CHO): Acts as a key electrophilic site for nucleophilic addition and condensation reactions, enabling the formation of Schiff bases, hydrazones, and, crucially, the construction of heterocyclic ring systems that form the core of many bioactive molecules.
[\[1\]](#)
- The Methyl Ester Group (-COOCH₃): Provides a site for hydrolysis to the corresponding carboxylic acid or transesterification. The resulting carboxylate can then be used for amide bond formation, a ubiquitous linkage in pharmaceuticals.
- The Aromatic Fluorine (-F): The electron-withdrawing nature of the fluorine atom influences the reactivity of the entire aromatic ring. In a medicinal chemistry context, fluorine substitution is a well-established strategy to improve metabolic stability by blocking potential sites of oxidation and to enhance binding affinity with biological targets through favorable electrostatic interactions.
[\[1\]](#)

This combination of functionalities makes **Methyl 4-fluoro-3-formylbenzoate** a highly sought-after intermediate in programs targeting neurological diseases, such as Alzheimer's, and in the development of potent anti-inflammatory and anticancer agents.
[\[1\]](#)

Proposed Synthesis Pathway

While multiple proprietary methods exist for the synthesis of **Methyl 4-fluoro-3-formylbenzoate**, a common and logical route proceeds from the commercially available precursor, Methyl 4-fluoro-3-methylbenzoate. The key transformation is the selective oxidation of the benzylic methyl group to an aldehyde.

Diagram of Proposed Synthesis



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Caption: Proposed two-step synthesis of **Methyl 4-fluoro-3-formylbenzoate**.

Step-by-Step Methodology (Proposed)

Step 1: Benzylic Bromination

The synthesis initiates with a free-radical bromination of the methyl group. This reaction is regioselective for the benzylic position due to the stability of the resulting benzylic radical.

- Setup: To a solution of Methyl 4-fluoro-3-methylbenzoate in a non-polar solvent such as carbon tetrachloride (CCl_4), add N-Bromosuccinimide (NBS).
- Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).
- Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is typically illuminated with a lamp to facilitate radical formation.
- Work-up: Once complete, cool the reaction mixture, filter off the succinimide byproduct, and remove the solvent under reduced pressure to yield the crude Methyl 3-(bromomethyl)-4-fluorobenzoate.

Causality: NBS is chosen as the bromine source because it provides a low, constant concentration of Br_2 , minimizing side reactions like aromatic bromination. AIBN is a standard thermal initiator that decomposes at a predictable rate to generate the radicals needed to start the chain reaction.

Step 2: Oxidation to Aldehyde

The intermediate benzylic bromide is then converted to the aldehyde. Several methods are effective, with the Kornblum oxidation being a common choice.

- Setup: Dissolve the crude Methyl 3-(bromomethyl)-4-fluorobenzoate from the previous step in dimethyl sulfoxide (DMSO).
- Reaction: Add a mild base, such as sodium bicarbonate ($NaHCO_3$), and heat the mixture. The DMSO acts as both the solvent and the oxidant.
- Monitoring: Monitor the formation of the aldehyde by TLC or GC-MS.

- Work-up and Purification: After the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. The final product, **Methyl 4-fluoro-3-formylbenzoate**, can be purified by column chromatography on silica gel.

Causality: The Kornblum oxidation is an effective method for converting primary halides to aldehydes with minimal over-oxidation to the carboxylic acid, which is a risk with stronger oxidizing agents.

Physicochemical and Analytical Characterization

The identity and purity of **Methyl 4-fluoro-3-formylbenzoate** are confirmed using standard analytical techniques.

Summary of Physicochemical Properties

Property	Value	Source
CAS Number	1093865-65-6	[1] [2]
Molecular Formula	C ₉ H ₇ FO ₃	[1] [2]
Molecular Weight	182.15 g/mol	[1] [2]
Appearance	White to off-white solid	[3]
Storage	4°C, stored under nitrogen	[2]
Topological Polar Surface Area	43.37 Å ²	[2]
LogP	1.4248	[2]

Spectroscopic Data Interpretation (Expected)

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals: a singlet for the aldehyde proton (~10 ppm), a singlet for the methyl ester protons (~3.9 ppm), and a complex pattern in the aromatic region (7.0-8.5 ppm) corresponding to the three aromatic protons, with couplings influenced by the adjacent fluorine atom.
- ¹³C NMR: The carbon NMR would display distinct peaks for the aldehyde carbonyl (~190 ppm), the ester carbonyl (~165 ppm), and aromatic carbons, with the carbon directly bonded

to fluorine showing a large one-bond C-F coupling constant.

- IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands for the C=O stretching of the aldehyde ($\sim 1700 \text{ cm}^{-1}$) and the ester ($\sim 1720 \text{ cm}^{-1}$), as well as C-F stretching vibrations in the $1100\text{--}1300 \text{ cm}^{-1}$ region.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M^+) at $m/z = 182.15$, consistent with the molecular weight.

Reactivity and Synthetic Utility in Drug Development

The synthetic value of **Methyl 4-fluoro-3-formylbenzoate** lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications. It is a cornerstone intermediate for building heterocyclic cores found in many targeted therapies.

Core Reactions for Scaffold Development

A primary application is in the synthesis of fused heterocyclic systems, such as phthalazinones, which are central to a class of anticancer drugs known as PARP (Poly(ADP-ribose) polymerase) inhibitors.[4][5][6]

Workflow: Application as a Versatile Building Block

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